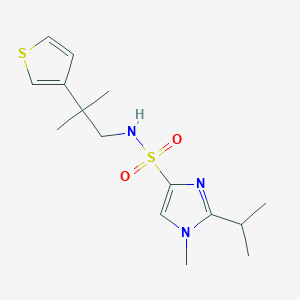

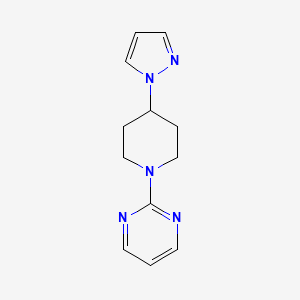

![molecular formula C9H8ClNO4S B2603705 Methyl [(2-chloro-4-nitrophenyl)thio]acetate CAS No. 139326-35-5](/img/structure/B2603705.png)

Methyl [(2-chloro-4-nitrophenyl)thio]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl [(2-chloro-4-nitrophenyl)thio]acetate is a chemical compound that has been widely used in scientific research due to its unique properties. It is a thioester that contains a nitro group and a chloro group, making it a highly reactive and versatile compound.

Scientific Research Applications

DNA-Binding and Biological Activities : A study explored the DNA interaction and biological activities of nitrosubstituted acylthioureas, which are structurally similar to Methyl [(2-chloro-4-nitrophenyl)thio]acetate. These compounds showed potential as anti-cancer agents due to their ability to bind with DNA and their antioxidant, cytotoxic, antibacterial, and antifungal properties (Tahir et al., 2015).

Herbicidal Activity : Research on geometrical isomers of a compound structurally related to this compound showed significant herbicidal effects on broadleaf weeds, suggesting potential agricultural applications (Hayashi & Kouji, 1990).

Environmental Decontamination : A study on the photoassisted Fenton reaction demonstrated the efficient decomposition of organic pollutants, including compounds similar to this compound. This suggests its potential role in environmental cleanup and water purification (Pignatello & Sun, 1995).

Chemotaxis and Biodegradation : The ability of a Ralstonia sp. to utilize a compound related to this compound as a carbon source for biodegradation was demonstrated, highlighting its role in bioremediation and environmental health (Bhushan et al., 2000).

Enzymatic Activity Studies : Research on substrates structurally similar to this compound has been pivotal in understanding the catalytic activity of enzymes, such as esterases, offering insights into biochemical pathways and potential medical applications (Levine et al., 2008).

Mechanism of Action

Target of action

Many compounds that contain a thioester group (like “Methyl [(2-chloro-4-nitrophenyl)thio]acetate”) are known to undergo hydrolysis in biological systems, producing a carboxylic acid and a thiol . The resulting products could potentially interact with various biological targets.

Mode of action

The exact mode of action would depend on the specific targets that the compound interacts with. For example, if the compound or its hydrolysis products were to interact with an enzyme, they might inhibit or enhance the enzyme’s activity .

Biochemical pathways

Again, the specific pathways affected would depend on the compound’s targets. If the compound were to interact with an enzyme involved in a particular biochemical pathway, it could potentially disrupt or alter that pathway .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the biological system in which it is present. Thioesters like “this compound” are often rapidly metabolized in the body .

Result of action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. These effects could range from changes in cellular metabolism to alterations in cell signaling or gene expression .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, the rate of hydrolysis of thioesters can be influenced by pH .

Properties

IUPAC Name |

methyl 2-(2-chloro-4-nitrophenyl)sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO4S/c1-15-9(12)5-16-8-3-2-6(11(13)14)4-7(8)10/h2-4H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKBDLXCNSDMLAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1=C(C=C(C=C1)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10879709 |

Source

|

| Record name | 2-Chloro-4-nitrophenylthio-acetic acid, methyl e | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10879709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139326-35-5 |

Source

|

| Record name | Acetic acid, ((2-chloro-4-nitrophenyl)thio)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139326355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-4-nitrophenylthio-acetic acid, methyl e | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10879709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

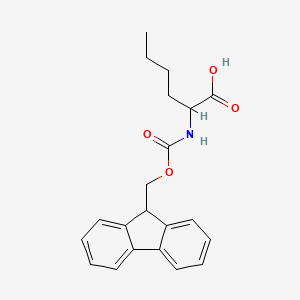

![ethyl N-[(2Z)-2-{[(4-methoxyphenyl)amino]methylidene}-3-oxobutanoyl]carbamate](/img/structure/B2603627.png)

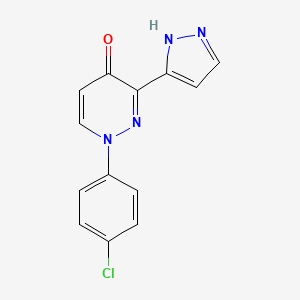

![9-(4-fluorophenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

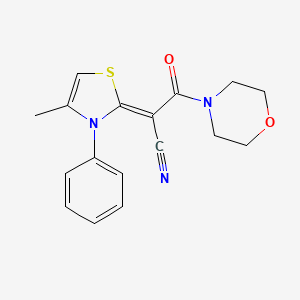

![2-[(Dimethylamino)methylene]-3-(2-furyl)-3-oxo-propanenitrile](/img/structure/B2603632.png)

![5-[5-(3,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]-1-(3-oxo-3-pyrrolidin-1-ylpropyl)-1H-1,2,3-benzotriazole](/img/structure/B2603639.png)

![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2603643.png)

![Methyl 4-(((4,5-dihydronaphtho[1,2-d]thiazol-2-yl)carbamothioyl)carbamoyl)benzoate](/img/structure/B2603644.png)

![N-(3,4-dimethoxyphenyl)-1-{[4-(3-fluorobenzamido)phenyl]methyl}-1H-imidazole-4-carboxamide](/img/structure/B2603645.png)